molecular formula C12H13BrO3 B8151445 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde

Cat. No.: B8151445
M. Wt: 285.13 g/mol
InChI Key: QJUISZNFTXZNJL-UHFFFAOYSA-N
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Description

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde is an organic compound that features a bromine atom, a tetrahydropyran ring, and a benzaldehyde group. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with tetrahydropyran-4-ol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the benzaldehyde and the tetrahydropyran ring. Common reagents used in this synthesis include acids like hydrochloric acid or sulfuric acid, which catalyze the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid.

    Reduction: 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Similar structure but with the tetrahydropyran ring attached at a different position.

    4-Bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzaldehyde: Another positional isomer with the tetrahydropyran ring attached at the 3-position.

    4-Bromo-2-((tetrahydro-2H-pyran-5-yl)oxy)benzaldehyde: Similar compound with the tetrahydropyran ring attached at the 5-position.

Uniqueness

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde is unique due to the specific positioning of the tetrahydropyran ring, which can influence its reactivity and interactions with other molecules. This positional specificity can make it more suitable for certain applications compared to its isomers.

Properties

IUPAC Name

4-bromo-2-(oxan-4-yloxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-10-2-1-9(8-14)12(7-10)16-11-3-5-15-6-4-11/h1-2,7-8,11H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUISZNFTXZNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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